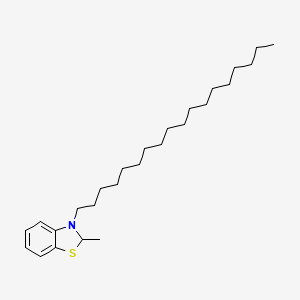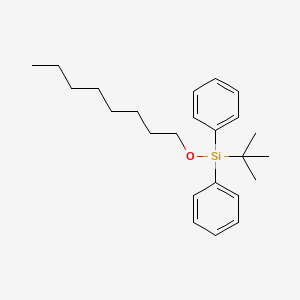
Silane, (1,1-dimethylethyl)(octyloxy)diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)(octyloxy)diphenyl-: is a chemical compound with the molecular formula C28H40OSi . It is a type of organosilicon compound that features a silicon atom bonded to two phenyl groups, an octyloxy group, and a tert-butyl group. This compound is known for its applications in various fields, including materials science and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- typically involves the reaction of diphenylsilane with tert-butyl chloride and octanol in the presence of a catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Platinum or palladium-based catalysts
Solvent: Toluene or hexane
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- can undergo oxidation reactions to form silanols or siloxanes.
Reduction: This compound can be reduced to form simpler silanes or silanols.
Substitution: It can participate in substitution reactions where the octyloxy or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkyl halides
Major Products:
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes, silanols
Substitution: Various substituted silanes
Applications De Recherche Scientifique
Chemistry: Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- is used as a precursor in the synthesis of advanced materials, including polymers and coatings. It is also employed in the development of novel catalysts for organic reactions.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Industry: In the industrial sector, Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- is used in the production of adhesives, sealants, and coatings. Its ability to improve the adhesion properties of surfaces makes it valuable in the automotive and construction industries.
Mécanisme D'action
The mechanism of action of Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane or silane bonds. These interactions are crucial in its applications as a surface modifier and in the synthesis of advanced materials.
Comparaison Avec Des Composés Similaires
- Silane, chloro(1,1-dimethylethyl)diphenyl-
- Silane, (1,1-dimethylethyl)dimethyl(octyloxy)-
- Silane, (1,1-dimethylethyl)(octyloxy)diphenyl-
Comparison:
- Silane, chloro(1,1-dimethylethyl)diphenyl- is similar in structure but contains a chlorine atom instead of an octyloxy group. This difference affects its reactivity and applications.
- Silane, (1,1-dimethylethyl)dimethyl(octyloxy)- has two methyl groups instead of phenyl groups, which alters its chemical properties and potential uses.
- Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- is unique due to the presence of both phenyl and octyloxy groups, providing a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
| 117785-61-2 | |
Formule moléculaire |
C24H36OSi |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
tert-butyl-octoxy-diphenylsilane |
InChI |
InChI=1S/C24H36OSi/c1-5-6-7-8-9-16-21-25-26(24(2,3)4,22-17-12-10-13-18-22)23-19-14-11-15-20-23/h10-15,17-20H,5-9,16,21H2,1-4H3 |
Clé InChI |
NISRQVXTOZLTQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


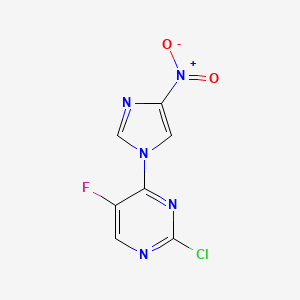
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)


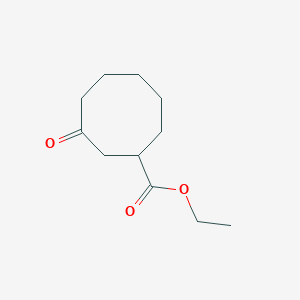
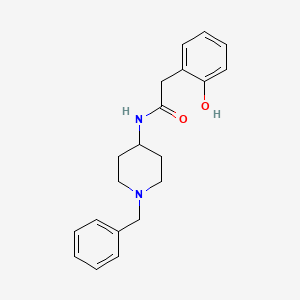
![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)
